2-(Oxetan-3-ylidene)acetonitrile
Overview
Description
2-(Oxetan-3-ylidene)acetonitrile is a chemical compound with the molecular formula C5H5NO . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 2-(Oxetan-3-ylidene)acetonitrile can be achieved through various methods. One such method involves the use of 1,8-diazabicyclo[5.4.0]undec-7-ene in ethanol and acetonitrile at 85℃ for 120 hours . Another method involves the reaction of alkynes and acetonitrile in the presence of TBPB .Molecular Structure Analysis
The molecular structure of 2-(Oxetan-3-ylidene)acetonitrile consists of a five-membered ring with an oxygen atom, a carbon atom bearing a nitrile group, and three other carbon atoms . The InChI code for this compound is 1S/C5H7NO/c6-2-1-5-3-7-4-5/h5H,1,3-4H2 .Chemical Reactions Analysis
2-(Oxetan-3-ylidene)acetonitrile can participate in various chemical reactions. For instance, it can undergo a reaction with 4-(7-SEM-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazole in the presence of DBU in acetonitrile, yielding a baricitinib heterocyclic intermediate . It can also participate in the Paternò-Büchi reaction of N-acyl enamines .Physical And Chemical Properties Analysis
2-(Oxetan-3-ylidene)acetonitrile is a liquid at room temperature . It has a molecular weight of 95.101 .Scientific Research Applications
Novel Condensation Reactions
In scientific research, 2-(oxetan-3-ylidene)acetonitrile derivatives have been involved in unique condensation reactions. For instance, Opatz and Ferenc (2004) discovered that the reaction of 2-carboxybenzaldehyde with primary amines in the presence of cyanide leads to 2-substituted amino(3-oxo-2,3-dihydro-1H-isoindol-1-ylidene)acetonitriles, representing a new class of isoindolinones (Opatz & Ferenc, 2004).
Synthesis of Oxindolin-2-ylidene Acetonitriles
Aksenov et al. (2022) developed a facile method for preparing 2-(3-oxoindolin-2-ylidene)acetonitriles from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. This process involves nucleophilic intramolecular cyclization and oxidation, expanding the reaction scope and improving yields (Aksenov et al., 2022).
Stereochemistry Studies
Long, Richards, and Ross (1978) explored the stereochemistry of various 2-oxoindolin-3-ylidene derivatives, establishing their structure through pmr and ir spectroscopy. This study provided insights into the isomeric forms of these compounds (Long, Richards, & Ross, 1978).
Electrochemical Synthesis and Antimicrobial Activity
Hamrouni et al. (2015) described a novel preparation of 2-(1,3-dithian-2-ylidene)-2-arylacetonitrile derivatives using electrogenerated cyanomethyl base/anion from the electroreduction of acetonitrile. Some of these compounds exhibited promising antibacterial activities (Hamrouni et al., 2015).
Fluorescent Sensor Development
Hosseini et al. (2010) synthesized N'-(1-oxoacenaphthylen-2(1H)-ylidene)furan-2-carbohydrazide, a chemosensor for selective recognition of Yb3+ ions in acetonitrile solution. This sensor demonstrated linear response and high selectivity, marking a significant advancement in the field of chemical sensing (Hosseini et al., 2010).
Green Synthesis Approaches
Villemin et al. (2010) reported the synthesis of new 2-(3-hydroxy-4-oxo-4H-naphthalen-1-ylidene) acetonitriles using a green chemistry approach. This process involved a cascade Michael addition-elimination reaction, representing a more environmentally friendly synthetic pathway (Villemin et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(oxetan-3-ylidene)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO/c6-2-1-5-3-7-4-5/h1H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKHBLMKLTZNRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC#N)CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693524 | |
Record name | (Oxetan-3-ylidene)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxetan-3-ylidene)acetonitrile | |
CAS RN |
1123787-67-6 | |
Record name | (Oxetan-3-ylidene)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-OXETANYLIDENE)ACETONITRILE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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